molecular formula C25H23N7OS B13861692 4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B13861692
M. Wt: 469.6 g/mol
InChI Key: QNUWTNAJQXJURA-UHFFFAOYSA-N
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Description

4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry due to their structural similarity to purines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves several key reactions. One efficient method includes a robust and scalable Pd-catalyzed carbonylation reaction to generate the thienopyrimidine core. This is followed by a highly chemoselective Pt/V/C-catalyzed nitro group reduction to access the penultimate intermediate. The final amide coupling is accomplished using N,N,N’,N’-tetramethylchloroformamidinium hexafluorophosphate (TCFH) as the coupling reagent .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using the aforementioned synthetic routes. The process ensures high yield, purity, and form stability on a multikilogram production scale. The final product is obtained with upwards of 95% purity after reaction with methanesulfonic acid (MsOH) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates leading to the final compound, which is a potent inhibitor of specific enzymes .

Scientific Research Applications

4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases, which are crucial for cell signaling and proliferation. By binding to the active site of these enzymes, it prevents their activity, leading to the inhibition of cancer cell growth and proliferation. The molecular targets include various isoforms of PI3K and other kinases involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide stands out due to its high potency and selectivity towards specific kinase targets. Its unique structural features allow for effective binding and inhibition of these enzymes, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C25H23N7OS

Molecular Weight

469.6 g/mol

IUPAC Name

4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C25H23N7OS/c1-14-4-9-18-17(10-11-27-24(18)30-15-5-7-16(8-6-15)32(2)3)20(14)31-25(33)19-12-34-22-21(19)28-13-29-23(22)26/h4-13H,1-3H3,(H,27,30)(H,31,33)(H2,26,28,29)

InChI Key

QNUWTNAJQXJURA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)N(C)C)NC(=O)C4=CSC5=C4N=CN=C5N

Origin of Product

United States

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